molecular formula C22H17N3O4 B11692871 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11692871
M. Wt: 387.4 g/mol
InChI Key: UASLGCJTHCWBDV-FSJBWODESA-N
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Description

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them valuable in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 9-oxo-9,10-dihydroacridine-10-carbohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and DNA. The compound can form stable complexes with metal ions, which can then interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, its ability to intercalate into DNA strands can disrupt DNA replication and transcription processes, contributing to its potential anticancer properties .

Comparison with Similar Compounds

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:

These comparisons highlight the unique structural and functional properties of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE, which contribute to its diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C22H17N3O4/c26-15-10-9-14(20(27)11-15)12-23-24-21(28)13-25-18-7-3-1-5-16(18)22(29)17-6-2-4-8-19(17)25/h1-12,26-27H,13H2,(H,24,28)/b23-12+

InChI Key

UASLGCJTHCWBDV-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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